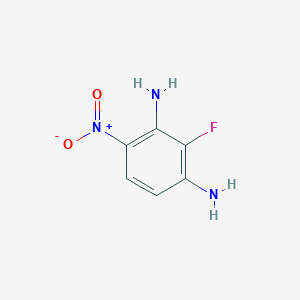

2-Fluoro-4-nitrobenzene-1,3-diamine

Description

Contextual Significance of Aromatic Diamines in Organic Synthesis and Materials Science

Aromatic diamines are crucial building blocks in the synthesis of a wide range of organic compounds. wisdomlib.orgnumberanalytics.com Their versatility makes them valuable substrates in numerous chemical processes. wisdomlib.org They are instrumental in creating bioactive nitrogen heterocycles and Schiff bases. wisdomlib.org

In materials science, aromatic diamines are key components in the production of high-performance polymers like polyimides, polyamides, and polyamideimides. patsnap.comgoogle.com These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in demanding fields such as aerospace and electronics. patsnap.com The rigid aromatic structure of the diamines contributes to the excellent tensile strength and toughness of the resulting polymers. patsnap.com Furthermore, aromatic diamines can act as curing agents for resins like polyurethane and epoxy, enhancing their properties. google.com

Importance of Fluorine and Nitro Substituents in Aromatic Systems

The introduction of fluorine and nitro groups into aromatic rings significantly alters their chemical and physical properties.

The nitro group (–NO₂) is a potent electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring. numberanalytics.comwikipedia.org It strongly deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, the nitro group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.comwikipedia.org This makes nitroaromatic compounds valuable precursors in various synthetic transformations. numberanalytics.comscispace.com The nitro group can be readily reduced to an amino group, providing a versatile synthetic handle for further functionalization and the synthesis of aromatic amines. wikipedia.orgnumberanalytics.com

Positioning of 2-Fluoro-4-nitrobenzene-1,3-diamine within Current Organic Chemistry Research

The compound this compound sits (B43327) at the intersection of several key areas of modern organic chemistry. As a fluorinated aromatic diamine, it is a potential building block for advanced polymers with tailored properties. The presence of both amino and nitro groups on the same aromatic ring, along with a fluorine atom, creates a unique electronic and steric environment, making it a valuable substrate for investigating reaction mechanisms and synthesizing novel heterocyclic compounds. Its structural analogues, such as 2-chloro-4-nitrobenzene-1,3-diamine (B1368914) and 3-fluoro-6-nitrobenzene-1,2-diamine, are known intermediates in the synthesis of dyes, pigments, and pharmaceuticals.

Scope and Objectives of Research on this compound

Research on this compound is driven by the need to understand the interplay of its functional groups and to explore its potential applications. Key research objectives include:

Developing efficient and selective synthetic routes to the compound.

Characterizing its spectroscopic and physicochemical properties.

Investigating its reactivity in various organic transformations, particularly those leading to heterocyclic systems.

Evaluating its potential as a monomer for the synthesis of novel fluorinated polymers.

Exploring its utility as a scaffold for the development of new biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWOLLVZEDVTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803815-62-4 | |

| Record name | 2-fluoro-4-nitrobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Nitrobenzene 1,3 Diamine and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-Fluoro-4-nitrobenzene-1,3-diamine suggests several plausible synthetic disconnections. The most straightforward approach involves the late-stage introduction of the amine functionalities. The two primary amino groups can be disconnected via a C-N bond cleavage, pointing towards precursors that can be aminated or nitro groups that can be reduced.

One logical pathway originates from a dinitro-fluoroaromatic precursor, such as 1-fluoro-2,6-dinitrobenzene . A selective reduction of one nitro group would yield a nitroaniline, which could then undergo a second reduction to form the target diamine. However, controlling such selective reductions can be challenging.

A more controlled and common strategy involves the disconnection of one amino group, leading back to a substituted nitroaniline precursor like 2,4-diamino-3-fluoronitrobenzene . This precursor, in turn, can be derived from a dinitroaniline through selective reduction or from a dihalo-nitrobenzene through sequential amination reactions.

The most practical retrosynthetic route, often employed in industrial synthesis, starts with a readily available dihalogenated nitrobenzene (B124822), such as 2,4-difluoro-1-nitrobenzene . This approach involves two sequential nucleophilic aromatic substitution (SNAr) reactions with an amine source, followed by the reduction of the nitro group. Alternatively, one fluorine can be substituted with an amino group, followed by the substitution of the second fluorine, offering a controlled synthesis of the unsymmetrically substituted diamine.

Synthesis of Key Fluorinated and Nitrated Aromatic Precursors

The successful synthesis of this compound is contingent upon the efficient preparation of key fluorinated and nitrated aromatic intermediates.

Preparation of Fluoronitrobenzene Intermediates

Fluoronitrobenzene compounds are crucial building blocks in the synthesis of many specialized chemicals. Their preparation is typically achieved through two main routes: nitration of a fluorinated aromatic ring or a halogen exchange (Halex) reaction.

The nitration of fluorobenzene (B45895) with a mixture of nitric acid and sulfuric acid can produce isomers of fluoronitrobenzene. ontosight.ai For instance, the nitration of fluorobenzene primarily yields 4-fluoronitrobenzene (p-fluoronitrobenzene) and a smaller amount of 2-fluoronitrobenzene (o-fluoronitrobenzene). ontosight.aicdnsciencepub.com

A more versatile and widely used method is the Halex reaction, where a chloro- or bromo-nitrobenzene is converted to its fluoro-analogue using an alkali metal fluoride (B91410), most commonly potassium fluoride (KF). google.comgoogle.com This process is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane. google.comgoogle.com The reaction often requires high temperatures (180-250 °C) and may be facilitated by a phase-transfer catalyst to enhance the reactivity of the fluoride salt. google.com This method is effective for producing compounds like 2,4-difluoronitrobenzene from 2,4-dichloronitrobenzene . google.com

Table 1: Selected Examples of Fluoronitrobenzene Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fluorobenzene | Fuming HNO₃, H₂SO₄ | 3-Methyl-4-fluoronitrobenzene | 67% | cdnsciencepub.com |

| 2-Chloronitrobenzene | KF, Sulfolane, 230-250°C | 2-Fluoronitrobenzene | N/A | google.com |

| 3,4-Dichloronitrobenzene | KF, Sulfolane, 240°C, 24h | 3-Chloro-4-fluoro-nitrobenzene | N/A | google.com |

Synthesis of Substituted Nitroanilines

Substituted nitroanilines, particularly those containing fluorine, are pivotal intermediates. A primary route to these compounds is through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, an activated halogen (ortho or para to a nitro group) on an aromatic ring is displaced by a nucleophile, such as an amine.

For example, 4-fluoro-3-nitroaniline can be reacted with various amines to produce N-substituted nitro-p-phenylenediamines. google.com The reaction of 4-bromo-1-fluoro-2-nitrobenzene with 4-(2-aminoethyl)morpholine (B49859) proceeds in high yield to form the corresponding N-substituted nitroaniline. rsc.orgacs.org Similarly, chiral nitroanilines can be synthesized from fluoronitroanilines and aminodiols. researchgate.net The reactivity of the halogen is significantly enhanced by the electron-withdrawing nitro group.

Another method involves the nitration of a protected aniline. For instance, 4-fluoroaniline (B128567) can be acetylated to form N-(4-fluorophenyl)acetamide, which is then nitrated. The subsequent hydrolysis of the acetamide (B32628) group yields 4-fluoro-2-nitroaniline (B1293508) . guidechem.com This multi-step process allows for controlled nitration and prevents over-reaction or oxidation of the amino group.

Table 2: Synthesis of Substituted Nitroanilines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoroaniline | 1. Acetic anhydride, Acetic acid; 2. HNO₃, H₂SO₄; 3. HCl (aq), reflux | 4-Fluoro-2-nitroaniline | 89.6% (hydrolysis step) | guidechem.com |

| 4-Fluoro-3-nitroaniline | Ethanolamine, H₂O, NaOH, 100°C | N¹-(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine | N/A | google.com |

| 4-Bromo-1-fluoro-nitrobenzene | 4-(2-Aminoethyl)morpholine, EtOAc, Et₃N | 4-Bromo-N-(2-morpholinoethyl)-2-nitroaniline | ~93% | rsc.orgacs.org |

Direct Synthetic Routes to this compound

The final steps in the synthesis of the target compound typically involve the introduction of amino groups through amination or the reduction of nitro groups.

Amination Strategies for Nitroaromatic Systems

Directly aminating a nitroaromatic ring is a powerful strategy. One common method is the reductive amination of carbonyl compounds with nitro compounds, where the nitro group is reduced in situ to an amine, which then reacts with a carbonyl compound. frontiersin.orgrsc.org While this is a one-pot process for producing secondary and tertiary amines, the synthesis of primary diamines like the target compound relies more on the reduction of dinitro precursors or the amination of halo-nitroaromatics.

Nucleophilic aromatic substitution of hydrogen (VNS) is another advanced method where a nucleophile can replace a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene. clockss.org However, the most direct and industrially viable amination strategy for precursors like 2,4-difluoro-1-nitrobenzene involves sequential SNAr reactions with ammonia (B1221849) or a protected amine source to introduce the two amino groups.

A bimetallic palladium–copper (Pd–Cu) nanocatalyst has been developed for the C–N cross-coupling of nitroarenes with aryl halides in an aqueous micellar environment, which overcomes the common side reaction of hydrodehalogenation. acs.org

Catalytic Hydrogenation Approaches for Nitro Reduction

Catalytic hydrogenation is the most economical and environmentally friendly method for reducing nitro groups to primary amines. google.comsioc-journal.cn This transformation is fundamental to the synthesis of aromatic diamines from dinitro compounds. google.com

A variety of catalysts are employed, with noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon (e.g., Pd/C) being highly effective. rsc.orgorganic-chemistry.org Non-noble metal catalysts based on nickel (e.g., Raney Nickel), copper, and iron have also been developed as more cost-effective alternatives. frontiersin.orgrsc.org

The reduction of a dinitroaromatic compound to a diamine is a key industrial process. google.com For instance, the hydrogenation of 1,3-dinitrobenzene (B52904) derivatives over a Cu-Al mixed oxide catalyst under continuous-flow conditions yields the corresponding diamines. researchgate.net The reaction typically proceeds in a solvent such as ethanol (B145695), methanol, or isopropanol (B130326) under a hydrogen atmosphere at elevated temperature and pressure. guidechem.comresearchgate.net

A significant challenge is the selective reduction of one nitro group in a dinitro compound to yield a nitroaniline. This can sometimes be achieved by carefully controlling reaction conditions, using specific catalysts, or employing chemical reducing agents like sodium sulfide (B99878). The complete reduction of a nitroaniline precursor, such as 4-fluoro-2-nitroaniline , to the corresponding diamine is more straightforward. For example, 4-fluoro-1,2-phenylenediamine is synthesized by hydrogenating 4-fluoro-2-nitroaniline using Raney nickel as the catalyst in ethanol under hydrogen pressure. guidechem.com This final reduction step is crucial for obtaining the target this compound from an appropriate dinitro or nitroamino precursor.

Table 3: Catalytic Hydrogenation of Nitroaromatic Compounds

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dinitrobenzene / Dinitrotoluene | Palladium on charcoal | Aqueous suspension, >100°C | Corresponding diamine | 98.4% (Toluene-2,4-diamine) | google.com |

| 4-Fluoro-2-nitroaniline | Raney Nickel | Anhydrous ethanol, H₂ (1.0 MPa), Room temp, 8h | 4-Fluoro-1,2-phenylenediamine | 91.3% | guidechem.com |

| 1,3-Dinitrobenzene | Cu-Al mixed oxide | Methanol, 120°C, 30 bar H₂ | 1,3-Phenylenediamine | High | researchgate.net |

Reductive Amination Techniques

While direct reductive amination is not the primary route to this compound, the reduction of a nitro group to an amine is a critical step in the synthesis of its precursors. For instance, the synthesis of related nitroanilines often involves the reduction of a dinitro compound. A common method is the partial reduction of 2,4-dinitroaniline (B165453) using ammonium (B1175870) sulfide or sodium hydrosulfide (B80085) in an alcohol solution. orgsyn.org This process selectively reduces one nitro group to an amine, yielding 1,2-diamino-4-nitrobenzene. orgsyn.org

Catalytic hydrogenation is another key technique. For example, the reduction of the nitro group in 4-fluoro-5-nitroaniline can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in ethanol. Similarly, tin(II) chloride (SnCl₂) in ethanol or concentrated hydrochloric acid is an effective reducing agent for converting nitroanilines to their corresponding diamines. mdpi.comclockss.orgpreprints.org

Nitration Procedures for Fluoroaniline (B8554772) Derivatives

The introduction of a nitro group onto a fluoroaniline precursor is a fundamental step in the synthesis of this compound. The nitration of 4-fluoroaniline is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com Controlling the reaction temperature, often between 0–5°C, is crucial to prevent over-nitration.

The directing effects of the existing substituents on the aromatic ring guide the position of the incoming nitro group. In 4-fluoroaniline, the amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects influences the regioselectivity of the nitration process.

Fluorination Techniques on Nitrobenzene Diamines

Direct fluorination of nitrobenzene diamines is not a common strategy for synthesizing this compound. Instead, the fluorine atom is typically introduced earlier in the synthetic sequence. However, various fluorination methods exist for aromatic compounds. Nucleophilic aromatic substitution (SNA_r) is a prominent method, where a leaving group, such as a chloro or nitro group, is displaced by a fluoride ion. google.comrsc.org This can be achieved using reagents like potassium fluoride (KF), often in the presence of a phase-transfer catalyst or in an aprotic polar solvent. google.com

Electrophilic fluorinating agents, such as N-fluoropyridinium salts and N-fluorosultams, have also been developed for the direct fluorination of aromatic rings. beilstein-journals.org These reagents offer alternatives to traditional methods, sometimes providing improved yields and milder reaction conditions. beilstein-journals.org

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of this compound hinges on the precise control of chemical reactions to place substituents at the desired positions on the benzene (B151609) ring and to avoid unwanted side reactions.

Control of Substitution Patterns

The substitution pattern of this compound is a direct result of the directing effects of the functional groups present on the precursor molecules during nitration, amination, and fluorination steps. The electron-donating amino groups and the electron-withdrawing nitro and fluoro groups guide the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. researchgate.net

For example, in the synthesis of a related compound, 3-Fluoro-6-nitrobenzene-1,2-diamine, the electron-withdrawing nitro group deactivates the benzene ring and directs incoming electrophiles to the meta position relative to itself. The moderately deactivating fluorine atom further influences the substitution pattern through its inductive effects. Careful selection of starting materials and reaction conditions is paramount to achieving the desired isomer. google.com

Minimization of By-product Formation

Minimizing the formation of by-products is a key challenge in the synthesis of highly substituted aromatic compounds. Over-nitration is a potential side reaction during the nitration of fluoroanilines, which can be mitigated by controlling the reaction temperature and the stoichiometry of the nitrating agent.

In reduction reactions, incomplete reduction or the reduction of multiple functional groups can lead to a mixture of products. The choice of reducing agent and reaction conditions is critical for achieving selective reduction. For instance, catalytic hydrogenation with Pd/C can be highly selective for the reduction of nitro groups without affecting other functional groups if the conditions are carefully controlled. Purification techniques such as column chromatography are often necessary to isolate the desired product from any by-products formed.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, several strategies can be employed.

The use of less hazardous reagents and solvents is a core principle. For example, replacing traditional and often hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a positive step. researchgate.net Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and the ability to perform reactions under solvent-free conditions. researchgate.netrasayanjournal.co.in

Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste. The use of recyclable catalysts, such as certain phthalocyanine (B1677752) complexes for the selective reduction of aromatic nitro compounds, aligns with green chemistry principles. mdpi.comarkat-usa.org Furthermore, developing synthetic routes that are more atom-economical, meaning that a higher proportion of the atoms from the reactants are incorporated into the final product, is a key goal.

Recent research has also focused on surfactant-assisted catalysis in aqueous media for reactions like nitro reduction. arkat-usa.org This approach can eliminate the need for organic solvents, making the process more sustainable. arkat-usa.org

Solvent-Free or Aqueous Medium Reactions

The use of aqueous media in chemical synthesis is a cornerstone of green chemistry, aiming to reduce the environmental impact of industrial processes. The synthesis of 2-fluoro-4-nitroaniline (B181687), a key precursor, has been effectively demonstrated in aqueous systems.

One established method involves the reaction of 3,4-difluoronitrobenzene (B149031) with an aqueous solution of ammonia. google.com This nucleophilic aromatic substitution reaction, where an amino group displaces a fluorine atom, is typically conducted in a pressure vessel due to the need for elevated temperatures and pressures to drive the reaction to completion. A patent describes mixing 3,4-difluoronitrobenzene with a concentrated aqueous ammonia solution (25-29% by weight) and heating the mixture to between 120-135°C for 15-20 hours. google.com Upon cooling, the product, 2-fluoro-4-nitroaniline, precipitates as a solid and can be isolated through filtration and washing with water. google.com This process highlights the viability of using water as a reaction medium for the synthesis of important chemical building blocks.

Detailed findings from a patented industrial preparation are presented below:

| Parameter | Value |

| Starting Material | 3,4-difluoronitrobenzene |

| Reagent | 28% Aqueous Ammonia |

| Solvent | Industrial Alcohol / Water |

| Temperature | 120°C |

| Pressure | 1.7 MPa |

| Reaction Time | 18 hours |

| Product | 2-fluoro-4-nitroaniline |

| Purity (GC) | 98.61% |

| Molar Yield | 96.4% |

| Data derived from patent CN101648890B. google.com |

Further transformations of related nitroaromatic compounds have also been carried out in aqueous environments. For instance, the reaction of 2-fluoro-4-nitrobenzonitrile (B1302158) with aqueous hydrazine (B178648) in isopropanol demonstrates the compatibility of these substrates with aqueous reagents for subsequent synthetic steps.

Catalytic Systems for Enhanced Efficiency

To improve the efficiency, selectivity, and reaction conditions of synthetic processes, various catalytic systems are employed. The synthesis of precursors to this compound benefits significantly from catalysis.

In the aqueous synthesis of 2-fluoro-4-nitroaniline from 3,4-difluoronitrobenzene, the use of a catalyst can substantially improve the reaction's performance. A Chinese patent details a method that employs cuprous oxide (Cu₂O) as a catalyst in a mixed-solvent system of industrial alcohol and aqueous ammonia. google.com The addition of the catalyst allows the reaction to proceed efficiently, achieving a high yield and purity of the final product. google.com The molar ratio of 3,4-difluoronitrobenzene to cuprous oxide is specified as 1:0.10–0.12. google.com This catalytic approach represents an enhancement over non-catalyzed methods, which may require harsher conditions or result in lower yields.

The subsequent conversion of a nitroaniline precursor to a diamine is a critical step that relies heavily on catalysis. The reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this transformation. rsc.org In a typical procedure, the nitro-containing compound is dissolved in a suitable solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere, leading to the reduction of the nitro group. For example, the reduction of intermediate dinitro compounds to produce triptycene-1,4-diamines is effectively carried out using a Pd/C catalyst with hydrazine monohydrate as the hydrogen source. rsc.org This catalytic reduction is a fundamental and efficient strategy for synthesizing aromatic diamines from their nitro precursors.

| Reaction Step | Catalyst | Starting Material | Reagent(s) | Product | Reference |

| Ammonolysis | Cuprous Oxide (Cu₂O) | 3,4-difluoronitrobenzene | Aqueous Ammonia, Industrial Alcohol | 2-fluoro-4-nitroaniline | google.com |

| Reduction | Palladium on Carbon (Pd/C) | Generic Aromatic Nitro Compound | Hydrazine Monohydrate (N₂H₄·H₂O), Ethanol | Generic Aromatic Amine | rsc.org |

| Suzuki Coupling | Palladium(II) Acetate (Pd(OAc)₂) | 2,4,6-tribromoaniline | Phenyl boronic acid, K₃PO₄·7H₂O | 2,4,6-triphenylaniline | researchgate.net |

| This table presents examples of catalytic systems used in the synthesis of aromatic amines and their precursors. |

Furthermore, palladium catalysts, such as palladium(II) acetate, are instrumental in ligand-free Suzuki reactions for creating carbon-carbon bonds. These reactions can be performed in aqueous solvent mixtures, such as DMF/H₂O, to synthesize complex aryl-substituted anilines from bromoaniline precursors and aryl boronic acids. researchgate.net

Reactivity and Functionalization Chemistry of 2 Fluoro 4 Nitrobenzene 1,3 Diamine

Reactions at the Amine Centers

The two amino groups at positions 1 and 3 are the most reactive sites for a variety of chemical transformations. Their nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of a wide array of derivatives.

The primary amine functionalities of 2-fluoro-4-nitrobenzene-1,3-diamine readily undergo acylation and alkylation, common reactions for derivatizing aromatic amines.

Acylation involves the reaction of the amine groups with acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction forms amide linkages. For instance, reacting the diamine with benzoyl chloride in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) would yield the corresponding N,N'-dibenzoyl derivative. The reactivity of the amine groups is somewhat diminished by the electron-withdrawing nitro group, which reduces their nucleophilicity.

Alkylation introduces alkyl groups onto the nitrogen atoms. Reductive alkylation, a common method, involves treating the diamine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). This process first forms an imine intermediate which is then immediately reduced to the secondary or tertiary amine. These reactions expand the molecular complexity and allow for the fine-tuning of the compound's physical and chemical properties.

Table 1: Representative Conditions for Amine Functionalization

| Reaction Type | Reagents | Solvent | Conditions | Product Type |

| Acylation | Benzoyl Chloride, Triethylamine | Dichloromethane | 0 °C to room temp. | Amide |

| Reductive Alkylation | Aldehyde, NaCNBH₃, Acetic Acid | Acetonitrile | Room temp. | Secondary/Tertiary Amine |

Condensation and Cyclization Reactions to Form Heterocycles

The formation of heterocyclic systems is a cornerstone of medicinal and materials chemistry. While aromatic diamines are key precursors for many heterocycles, the specific arrangement of the functional groups is critical. The 1,3- (or meta-) arrangement of the amino groups in this compound dictates the types of heterocyclic rings that can be formed and, crucially, prevents the formation of others.

The synthesis of the benzimidazole (B57391) ring system classically involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation). rsc.orgijariie.com This reaction requires the two amine groups to be adjacent to each other on the benzene (B151609) ring to facilitate the double condensation and subsequent cyclization to form the five-membered imidazole (B134444) ring fused to the benzene ring.

Given that this compound is a meta-diamine, it lacks the required 1,2-arrangement of amino groups. Therefore, it is not a suitable precursor for the direct synthesis of benzimidazole derivatives through traditional condensation methods. An analysis of its chloro-analog, 2-chloro-4-nitrobenzene-1,3-diamine (B1368914), confirms that 1,3-diamines exhibit distinct reactivity and are not prone to the types of cyclization reactions characteristic of 1,2-diamines.

Similarly, the synthesis of quinoxaline (B1680401) derivatives relies on the condensation of an ortho-phenylenediamine (1,2-diamine) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govnih.gov This reaction forms a six-membered pyrazine (B50134) ring fused to the benzene ring. The spatial proximity of the two adjacent amino groups is essential for the reaction to proceed.

As this compound possesses a 1,3-diamine configuration, it cannot undergo this type of cyclocondensation reaction. The amine groups are too far apart to react with a 1,2-dicarbonyl species to form the requisite six-membered ring. Consequently, it is not used as a starting material for quinoxaline synthesis.

Aromatic diamines are fundamental building blocks (monomers) in the synthesis of high-performance polymers. After the reduction of its nitro group to a third amine, the resulting triamine, or more commonly, a diamine derived from a related fluoro-nitro precursor, can be used in polycondensation reactions.

Polyimides are a class of exceptionally strong and thermally stable polymers, widely used in the aerospace and electronics industries. nasa.gov Their synthesis typically involves a two-step polycondensation reaction between an aromatic diamine and an aromatic tetracarboxylic dianhydride.

In this process, a diamine monomer (often synthesized from a fluoro-nitro precursor via nucleophilic substitution followed by reduction) is reacted with a dianhydride, such as 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP). rsc.orgbibliomed.org This first step forms a soluble poly(amic acid) intermediate. tandfonline.com In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration to form the stable five-membered imide rings in the polymer backbone. rsc.org The properties of the resulting polyimide, such as solubility and thermal stability, can be tuned by the specific structures of the diamine and dianhydride monomers used. nasa.govresearchgate.net

Polymerization Reactions as a Monomer

Polyamide Synthesis

The diamine nature of this compound makes it a suitable monomer for the synthesis of polyamides. Polyamides are polymers where the repeating units are linked by amide bonds. The synthesis typically involves the reaction of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride.

In the context of this compound, its two amino groups can react with the carboxyl groups of a dicarboxylic acid to form a polyamide chain. The direct polycondensation of diamines with dicarboxylic acids is a common method for preparing aromatic polyamides. ntu.edu.tw This process often utilizes activating agents like triphenyl phosphite (B83602) (TPP) in the presence of a base such as pyridine (B92270) and a salt like calcium chloride to facilitate the reaction, which is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). ntu.edu.twntu.edu.tw

For instance, a general procedure for polyamide synthesis involves heating a mixture of the diamine, a dicarboxylic acid, calcium chloride, TPP, pyridine, and NMP. ntu.edu.tw The resulting polymer solution is then precipitated, washed, and dried to yield the polyamide. ntu.edu.tw The properties of the resulting polyamides, such as solubility and thermal stability, can be tailored by the choice of the dicarboxylic acid comonomer. ntu.edu.twresearchgate.netmdpi.com The incorporation of bulky or flexible groups can improve the solubility of the otherwise often intractable aromatic polyamides. ntu.edu.twmdpi.com

Table 1: Exemplary Conditions for Polyamide Synthesis

| Diamine Monomer | Diacid Monomer | Condensing System | Solvent | Temperature (°C) |

| This compound derivative | Terephthalic acid | TPP/Pyridine/CaCl2 | NMP | 105 |

| This compound derivative | Various aromatic dicarboxylic acids | TPP/Pyridine/LiCl | NMP | - |

| This compound derivative | Isophthaloyl chloride/Terephthaloyl chloride | Low-temperature solution polycondensation | NMP | -10 to 0 |

This table is illustrative and based on general methods for polyamide synthesis. Specific conditions for this compound may vary.

Polyurea and Polyurethane Formations

While direct search results for the use of this compound in polyurea and polyurethane synthesis are limited, its diamine structure suggests its potential as a monomer in these polymerization reactions. Polyureas are formed by the reaction of a diamine with a diisocyanate, while polyurethanes are typically synthesized from a diol and a diisocyanate. However, diamines can also be used in polyurethane synthesis, leading to the formation of poly(urethane-urea)s.

The two primary amine groups of this compound can react with the isocyanate groups of a diisocyanate monomer. This reaction is generally a rapid and efficient process that can be carried out in bulk or in solution. The resulting polyurea would incorporate the fluoro and nitro-substituted benzene ring into its backbone. The properties of the resulting polymer would be influenced by the specific diisocyanate used in the polymerization.

Transformations of the Nitro Group

The nitro group in this compound is a key functional group that can undergo various transformations, significantly expanding the synthetic utility of the molecule.

A crucial transformation of the nitro group is its selective reduction to a primary amine. This conversion is a fundamental step in the synthesis of various compounds, including many of pharmaceutical importance. calvin.edu The presence of other reducible functional groups on the aromatic ring, such as the fluorine atom and the existing amino groups, necessitates the use of selective reduction methods.

Several methods are available for the reduction of aromatic nitro groups. unimi.it Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. unimi.it Other reducing agents such as tin(II) chloride (SnCl₂) in the presence of an acid, or iron powder in acidic media (Béchamp reduction), are also widely employed. unimi.itmdpi.com For instance, the reduction of a related (2-nitrophenyl)cyclohexane-1,2-diamine was achieved using SnCl₂·2H₂O in ethanol (B145695) under reflux. mdpi.com Another approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal complex, which can enhance its reducing power towards nitro groups. jsynthchem.com

The selective reduction of the nitro group in this compound would yield 1-fluoro-2,4,5-benzenetriamine. This triamine is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions |

| H₂, Pd/C | Methanol or Ethanol, room temperature to mild heating |

| SnCl₂·2H₂O | Ethanol, reflux |

| Fe, HCl or CH₃COOH | Water/Ethanol, heating |

| NaBH₄/Transition Metal Catalyst | Ethanol or other suitable solvent |

| Hydrazine (B178648) Hydrate, FeCl₃, Charcoal | One-pot synthesis potential |

The redox chemistry of the nitro group extends beyond its complete reduction to an amine. Partial reduction can lead to other nitrogen-containing functional groups like nitroso or hydroxylamino derivatives. These intermediates can be reactive and participate in subsequent functionalization reactions.

Once the nitro group is reduced to an amine, this newly formed amino group, along with the two original amino groups, can undergo a variety of functionalization reactions. These include acylation, sulfonation, and alkylation. mdpi.com For example, the resulting triamine can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. mdpi.com These reactions allow for the introduction of a wide range of substituents, further diversifying the molecular structure and properties. The resulting polyfunctional aromatic compounds can serve as building blocks for dyes, pharmaceuticals, and materials with specific electronic or optical properties. mit.edu

Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom

The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group located para to the fluorine atom. The two amino groups, being electron-donating, have an opposing effect but the activation by the nitro group is generally dominant.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, resulting in the substituted product. Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. masterorganicchemistry.com

A variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates. For example, the reaction with an amine would lead to the formation of a substituted diaminonitrobenzene derivative. The reaction conditions for SNAr typically involve a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a base to deprotonate the nucleophile.

The mechanism of SNAr reactions is a stepwise addition-elimination process. nih.gov The first step, which is usually the rate-determining step, is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, such as the nitro group, stabilize the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction. nih.govmasterorganicchemistry.com

The position of the electron-withdrawing group relative to the leaving group is critical. Ortho and para positions allow for direct resonance delocalization of the negative charge onto the electron-withdrawing group, leading to significant rate enhancement. masterorganicchemistry.com In this compound, the nitro group is para to the fluorine atom, providing strong activation for SNAr.

While the classic SNAr mechanism involves a distinct Meisenheimer intermediate, computational studies have suggested that in some cases, the reaction may proceed through a more concerted mechanism where the formation of the new bond and the breaking of the old bond occur in a single transition state. researchgate.net However, for highly activated systems like the one , the stepwise mechanism is generally accepted. The reaction kinetics can be monitored using techniques like NMR spectroscopy to gain a deeper understanding of the reaction progress and mechanism. magritek.com

Displacement with Various Nucleophiles

The chemical structure of this compound, featuring a fluorine atom activated by a p-nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group significantly polarizes the carbon-fluorine bond, rendering the ipso-carbon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. nih.govrsc.org The two amino groups, being electron-donating, can modulate the reactivity of the aromatic ring.

The displacement of the fluoride ion can be achieved with various nucleophiles, leading to a diverse range of substituted 4-nitrobenzene-1,3-diamine derivatives. Common nucleophiles that are expected to react include amines, alcohols, and thiols. For instance, reactions with primary or secondary amines would yield the corresponding N-substituted 4-nitrobenzene-1,3-diamine derivatives. Such reactions are foundational in the synthesis of more complex molecules, including those with potential pharmaceutical applications. nih.gov

While specific studies on this compound are not extensively documented in the provided search results, the general reactivity pattern for activated fluoroarenes is well-established. nih.govnih.gov The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may or may not require a base to facilitate the reaction, depending on the nucleophilicity of the attacking species.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Expected Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | 2-(Alkylamino)-4-nitrobenzene-1,3-diamine | Polar aprotic solvent (e.g., DMF, NMP), heat |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-4-nitrobenzene-1,3-diamine | Polar aprotic solvent (e.g., DMF, NMP), heat |

| Alcohol (R-OH) | 2-Alkoxy-4-nitrobenzene-1,3-diamine | Strong base (e.g., NaH, KOtBu), polar aprotic solvent |

| Thiol (R-SH) | 2-(Alkylthio)-4-nitrobenzene-1,3-diamine | Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent |

Electrophilic Aromatic Substitution (EAS) at the Benzene Ring

The feasibility of electrophilic aromatic substitution on the this compound ring is dictated by the competing electronic effects of the attached functional groups. The two amino groups are powerful activating groups and are ortho-, para-directing. Conversely, the nitro group is a strong deactivating group and is meta-directing. The fluorine atom exerts a deactivating inductive effect and a weak activating resonance effect, also directing ortho- and para-.

Given the presence of the strongly activating amino groups, EAS reactions are, in principle, possible. The positions ortho and para to the amino groups (C4 and C6) are the most likely sites for electrophilic attack. However, the C4 position is already substituted with a nitro group. Therefore, the C6 position is the most probable site for substitution. The strong deactivating effect of the nitro group and the steric hindrance from the adjacent amino group at C3 could necessitate harsh reaction conditions.

Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the amino groups. For example, nitration would require careful selection of reagents to prevent the introduction of a second nitro group and potential oxidation. masterorganicchemistry.com The anomalous reactivity of fluorobenzene (B45895) in EAS, where the resonance effect of fluorine can favor substitution, might also play a role. researchgate.net

Mechanistic Studies of Key Reaction Pathways

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The mechanism of SNAr reactions is a well-understood, two-step process. nih.gov

Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

Elimination of the Leaving Group: In the second, typically fast step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.

Mechanistic studies for electrophilic aromatic substitution would focus on the regioselectivity of the reaction, which is determined by the combined electronic and steric effects of the substituents. The directing effects of the two amino groups would be the dominant factor in determining the position of electrophilic attack. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-Fluoro-4-nitrobenzene-1,3-diamine. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment, connectivity, and through-bond interactions of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-fluoro-2-nitrobenzeneamine, shows distinct signals for the aromatic protons, providing insights into their electronic environment. chemicalbook.com The chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group and the electron-donating amino groups, as well as the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers information on the carbon skeleton of the molecule. For a similar compound, 4-fluoro-2-nitrobenzeneamine, the carbon signals are spread over a characteristic range, with the carbons attached to the fluorine and nitro groups showing distinct chemical shifts due to their strong electronic effects. chemicalbook.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated organic compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilthermofisher.com The chemical shift of the fluorine atom in this compound is highly sensitive to the electronic effects of the surrounding amino and nitro groups. thermofisher.com The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial connectivity data. huji.ac.il For instance, in related fluoronitrobenzene derivatives, significant through-bond couplings are observed, which are invaluable for unambiguous signal assignment. magritek.comchemicalbook.com

Interactive Data Table: Representative NMR Data for Related Fluoronitro Aromatic Compounds

| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H | 4-Fluoronitrobenzene | CDCl₃ | 8.291 (A), 7.238 (B) | J(A,B) = 9.2, J(A,X) = 4.9, J(B,X) = 8.2 |

| ¹³C | 1-Fluoro-4-nitro-benzene | - | - | - |

| ¹⁹F | 1,2-difluoro-4-nitrobenzene | Acetonitrile | -134, -127 | - |

| ¹⁹F | 4-(2-fluoro-4-nitrophenyl)morpholine | Acetonitrile | -119 | - |

Note: Data is for related compounds and serves as a reference for the expected spectral features of this compound. Actual values for the target compound may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in identifying which protons are adjacent to each other on the benzene (B151609) ring, helping to piece together the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the proton signal of the C-H bond on the aromatic ring will show a cross-peak to its corresponding carbon atom in the HSQC spectrum.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound, providing an exact measurement of its molecular weight and offering insights into its structural features through fragmentation analysis.

HRMS can determine the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula of this compound.

In addition to accurate mass measurement, the fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Under the high-energy conditions of the mass spectrometer, the molecule breaks apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the original molecule. For instance, the loss of a nitro group (NO₂) or an amino group (NH₂) would result in characteristic fragment ions, further corroborating the structure elucidated by other spectroscopic methods. The fragmentation of related nitroaromatic compounds has been studied to understand these pathways.

Interactive Data Table: HRMS Data for a Related Compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 180.0767 | 180.0767 |

Note: This data is for 4-methyl-3-nitrobenzylidene hydrazone and serves as an example of the accuracy of HRMS. rsc.org

X-ray Crystallography for Solid-State Structure Determination Methodology and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous structure of this compound, including bond lengths, bond angles, and torsional angles.

The methodology involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Beyond the intramolecular structure, X-ray crystallography reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking. In the case of this compound, the amino groups can act as hydrogen bond donors, while the nitro group and the fluorine atom can act as acceptors. The crystal packing is likely to be influenced by a network of these intermolecular hydrogen bonds. The study of crystal structures of related nitroanilines and their derivatives has provided insights into such interactions. researchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Crystallographic Data for a Related Compound

| Parameter | Value |

| Compound | 1-fluoro-2,5-dimethoxy-4-nitrobenzene |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.364(3) |

| b (Å) | 7.6960(15) |

| c (Å) | 16.341(3) |

| β (°) | 109.80(3) |

| V (ų) | 1579.5(5) |

| Z | 8 |

Note: This data is for a related fluoronitrobenzene derivative and illustrates the type of information obtained from an X-ray crystallographic study. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational properties. These methods probe the vibrational modes of the molecule, which are characteristic of specific bonds and structural motifs.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. The N-H stretching vibrations of the two amino groups will appear as a pair of bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to strong absorptions around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F stretching vibration will be observed in the fingerprint region, typically around 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The reduction of the nitro group to an amino group in related compounds leads to the disappearance of the characteristic nitro group absorptions and the appearance of primary amine bands, confirming the transformation. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the nitro group often gives a strong and characteristic Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for Functional Groups in Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Nitro (N=O) | Asymmetric Stretching | 1500-1550 |

| Nitro (N=O) | Symmetric Stretching | 1300-1370 |

| C-F | Stretching | 1200-1300 |

| Aromatic C=C | Stretching | 1450-1600 |

Note: These are typical ranges and the exact positions of the bands for this compound may vary slightly.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to probe the electronic structure and transitions within this compound. These techniques provide information about the energy levels of the molecular orbitals involved in electronic excitations.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene ring, substituted with both electron-donating amino groups and an electron-withdrawing nitro group, creates a "push-pull" system that can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in absorption bands at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The solvent can influence the position of these absorption maxima, with more polar solvents often causing further shifts, which is characteristic of ICT transitions. The UV-Vis spectra of related polyamides containing diamine units have been studied to understand their electronic properties. researchgate.net

Fluorescence Spectroscopy: While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways (such as intersystem crossing) facilitated by the nitro group, the presence of the electron-donating amino groups might induce some fluorescence. If the compound is fluorescent, the emission spectrum would provide information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) can give insights into the change in geometry between the ground and excited states.

The study of the electronic spectra of this compound provides valuable data on its electronic structure, complementing the structural information obtained from other spectroscopic methods.

Other Advanced Analytical Techniques (e.g., Cyclic Voltammetry for electrochemical behavior)

Cyclic Voltammetry (CV) is a potent electroanalytical technique used to investigate the redox properties of chemical species. For a molecule such as this compound, CV provides significant insights into its electrochemical behavior, which is primarily dictated by the presence of the electroactive nitro (-NO₂) and amino (-NH₂) functional groups on the aromatic ring. The electrochemical signature of this compound is characterized by the cathodic reduction of the nitro group and the anodic oxidation of the o-phenylenediamine (B120857) moiety.

Detailed Research Findings

While specific CV data for this compound is not extensively documented in publicly available literature, its electrochemical behavior can be reliably inferred from studies on closely related analogs, such as other substituted nitrobenzenes and o-phenylenediamines. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net

The electrochemical reduction of aromatic nitro compounds in protic media is a well-established, irreversible process that typically involves the transfer of six electrons and six protons to reduce the nitro group to an amine group. researchgate.netacs.org The potential at which this reduction occurs is sensitive to the electronic environment on the benzene ring. The presence of the electron-donating amino groups and the electron-withdrawing fluorine atom on the this compound structure will modulate this reduction potential compared to unsubstituted nitrobenzene (B124822).

Conversely, the o-phenylenediamine core can undergo oxidation. The anodic oxidation of o-phenylenediamine and its derivatives has been shown to be a complex process, often leading to the formation of a dimeric or polymeric film on the electrode surface through electropolymerization. researchgate.netresearchgate.net This process typically shows an oxidation peak in the initial scan, followed by the appearance of new redox couples in subsequent scans, which are characteristic of the newly formed polymer film, such as poly(o-phenylenediamine). researchgate.net The electron-withdrawing nature of the nitro group at the para-position is expected to make the oxidation of the diamine moiety more difficult, shifting its oxidation potential to more positive values compared to unsubstituted o-phenylenediamine.

Control experiments and mechanistic studies on similar compounds confirm that the electrochemical processes are distinct. researchgate.netorganic-chemistry.org For instance, the electrochemical synthesis of benzimidazoles from o-nitroanilines involves the initial reduction of the nitro group as a key step, demonstrating the accessibility of this electrochemical pathway. researchgate.net

The table below summarizes the anticipated electrochemical processes for this compound.

Table 1: Expected Electrochemical Behavior of this compound

| Electrochemical Process | Description | Influencing Factors | Expected CV Observation |

| Cathodic Reduction | Irreversible reduction of the nitro group (-NO₂) to an amino group (-NH₂). | - Proton availability (pH of the medium)- Electron-donating amino groups- Electron-withdrawing fluorine atom | A single, irreversible reduction peak on the cathodic scan. |

| Anodic Oxidation | Oxidation of the o-phenylenediamine moiety, potentially leading to electropolymerization. | - Electron-withdrawing nitro group- Electrode material- Solvent and electrolyte | An initial oxidation peak on the anodic scan, possibly followed by the growth of new redox peaks corresponding to a polymer film upon repeated cycling. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometry of 2-Fluoro-4-nitrobenzene-1,3-diamine. These computational techniques offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic compounds like this compound, DFT is frequently employed to determine the most stable molecular geometry through energy minimization.

Table 1: Predicted Geometric Parameters for a Substituted Nitrobenzene (B124822) Derivative (Illustrative)

| Parameter | DFT/B3LYP Value | HF Value |

|---|---|---|

| C-N (Nitro) Bond Length (Å) | 1.480 | 1.475 |

| C-F Bond Length (Å) | 1.345 | 1.330 |

| C-N-O Bond Angle (°) | 117.5 | 117.8 |

| O-N-O Bond Angle (°) | 124.0 | 124.2 |

| Dihedral Angle (C-C-N-O) (°) | 42.0 | 41.7 |

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less computationally intensive, approach to calculating electronic structure. These methods are often used in conjunction with DFT to provide a comparative analysis of the results. researchgate.net While DFT methods include electron correlation effects, which are crucial for accurate predictions, HF calculations serve as a valuable baseline. For molecules like halogenated nitrobenzenes, comparing results from both DFT and HF methods helps in validating the computational models and ensuring the reliability of the predicted properties. prensipjournals.comprensipjournals.comprensipjournals.com

Prediction of Reactivity and Reaction Pathways

Understanding the reactivity of this compound is essential for its application in synthesis. Computational methods are instrumental in predicting how the molecule will behave in chemical reactions.

Theoretical calculations can map out the entire energy landscape of a chemical reaction, including the identification of transition states. This analysis is vital for understanding reaction mechanisms and predicting reaction rates. For substituted nitrobenzenes, reactions such as nucleophilic aromatic substitution are common. researchgate.net The electron-withdrawing nitro group and the fluorine atom activate the benzene (B151609) ring towards nucleophilic attack, while the amino groups are electron-donating. Computational analysis of the transition state structures and their corresponding activation energies can reveal the most likely pathways for substitution reactions and help in designing synthetic routes. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the distribution and energies of these orbitals are heavily influenced by the substituents. The electron-donating amino groups will raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. researchgate.net This small HOMO-LUMO gap suggests a molecule that can be reactive. prensipjournals.comprensipjournals.com

Electron density analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, complements FMO theory. MEP maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). prensipjournals.comprensipjournals.com For this compound, the area around the nitro group's oxygen atoms would be strongly negative (red/yellow), indicating a site for electrophilic attack, while the regions around the aromatic protons and amino groups would be more positive (blue), suggesting sites for nucleophilic interaction. prensipjournals.comprensipjournals.comprensipjournals.com

Table 2: Calculated Electronic Properties for a Substituted Nitroaniline (Illustrative)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.8 |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide further insights by simulating the movement of the atoms over time. While specific MD studies on this compound are not prominent in the literature, this technique would be invaluable for studying its interactions with solvents or biological macromolecules. Such simulations could reveal how the molecule's conformation changes in different environments and how it might bind to a receptor or enzyme active site.

Advanced Applications and Specialized Reagents

Role as a Building Block in the Synthesis of Complex Organic Molecules

2-Fluoro-4-nitrobenzene-1,3-diamine serves as a crucial starting material or intermediate in the construction of intricate molecular architectures. Its reactivity allows for sequential and site-selective transformations, making it a valuable tool for organic chemists.

Synthesis of Fine Chemicals and Intermediates

The presence of multiple reactive sites on the benzene (B151609) ring of this compound allows for its use in the synthesis of a variety of fine chemicals and specialized intermediates. The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, while the amino and nitro groups can undergo a range of transformations including diazotization, reduction, and acylation. mdpi.com

For instance, derivatives of this compound are instrumental in producing other substituted nitrobenzenes and anilines, which are themselves key precursors in various industrial applications. lookchem.com The selective reaction of one functional group while preserving others is a key strategy in multi-step syntheses, and the distinct reactivity of the groups on this diamine facilitates such approaches.

Table 1: Examples of Reactions for Synthesizing Intermediates

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Various amines | Substituted nitroanilines | Pharmaceutical and dye synthesis |

| This compound | Sodium nitrite/acid | Diazonium salt | Further functionalization |

| This compound | Reducing agents (e.g., SnCl₂) | Triaminobenzene derivatives | Polymer and material synthesis |

Precursor for Advanced Heterocyclic Systems

The diamino functionality of this compound is particularly suited for the construction of heterocyclic rings. These systems are integral to many biologically active compounds and functional materials. The 1,3-diamine arrangement can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form various six-membered heterocyclic rings.

Furthermore, the fluorine and nitro groups can be manipulated before or after cyclization to introduce additional functionality and modulate the properties of the final heterocyclic system. For example, the nitro group can be reduced to an amino group, which can then participate in further ring-forming reactions, leading to complex fused heterocyclic structures. The synthesis of compounds like benzo[d] tandfonline.comresearchgate.nettriazoles and dibenzoxazepine (B10770217) analogs often involves intermediates derived from related halogenated nitroanilines.

Applications in Polymer Chemistry and Advanced Materials

The unique combination of functional groups in this compound also makes it a valuable monomer and precursor in the field of polymer chemistry and materials science.

Monomer in the Development of High-Performance Polymers (e.g., polyimides, polyamides)

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides and polyamides. tandfonline.com These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. While direct use of this compound as a monomer is less common, its derivatives, obtained through the reduction of the nitro group and potential modification of the fluorine atom, are highly valuable.

The synthesis of novel polyamides and polyimides often involves the polycondensation of a diamine with a diacid chloride or a dianhydride. The resulting polymers' properties can be fine-tuned by the structure of the diamine monomer. ntu.edu.twmdpi.com For example, the introduction of fluorine atoms into the polymer backbone can enhance solubility and modify dielectric properties. The general synthetic approach involves reacting a diamine with a dianhydride to form a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. tandfonline.comrsc.org

Table 2: High-Performance Polymers from Diamine Monomers

| Polymer Type | Monomer 1 (Diamine) | Monomer 2 | Key Polymer Properties |

| Polyamide | Aromatic Diamine | Aromatic Diacid Chloride | High thermal stability, good mechanical strength |

| Polyimide | Aromatic Diamine | Aromatic Dianhydride | Excellent thermal stability, chemical resistance, good dielectric properties |

Contribution to Optoelectronic Materials

The electronic nature of this compound and its derivatives makes them interesting candidates for incorporation into optoelectronic materials. The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the aromatic ring creates a push-pull system, which can lead to interesting photophysical properties.

Derivatives of this compound can be used to synthesize molecules with large second-order nonlinear optical (NLO) responses, which are crucial for applications in telecommunications and optical data processing. Furthermore, the incorporation of such fluorinated and nitrated aromatic structures into polymers can influence their electronic band gap and charge transport properties, making them relevant for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of pyrene-based organic solid materials for advanced optoelectronic applications is an area of active research. mun.ca

Precursor for Dyes and Pigments (focused on chemical synthesis and structure-property relationships)

The amino and nitro groups present in this compound are classic functional groups used in the synthesis of azo dyes and other chromophores. The diamino moiety can be diazotized and coupled with various coupling components to produce a wide range of colors.

The structure of the resulting dye molecule, including the position and nature of substituents, directly influences its color, fastness properties, and solubility. The fluorine atom can also play a role in modifying the dye's properties, for instance, by altering its hue or improving its stability. The relationship between the chemical structure and the resulting color is a fundamental aspect of dye chemistry, and this compound provides a versatile platform for exploring these relationships. For instance, p-phenylenediamine (B122844) and its derivatives are well-known primary intermediates in the synthesis of oxidation dyes. google.com The synthesis of specialty dyes and pigments often relies on intermediates derived from halogenated nitroanilines. lookchem.com

Development as a Ligand or Catalyst Precursor

The bifunctional nature of this compound, possessing both electron-donating amino groups and an electron-withdrawing nitro group, alongside a displaceable fluorine atom, positions it as a compelling candidate for the synthesis of complex ligands and catalyst precursors. While direct research on this specific compound as a ligand is not extensively documented, the reactivity of analogous molecules provides a strong indication of its potential.

One of the key potential applications lies in the synthesis of heterocyclic compounds, which are pivotal scaffolds in numerous catalysts and functional materials. For instance, ortho-diamines are well-established precursors for the synthesis of benzimidazoles through condensation with aldehydes and carboxylic acids or their derivatives. The resulting benzimidazole (B57391) core can be further functionalized to create intricate ligand systems for various metal-catalyzed reactions.

Similarly, the reaction of 1,2-diamines with α-dicarbonyl compounds is a standard method for the synthesis of quinoxalines. These nitrogen-containing heterocycles are known to act as ligands in coordination chemistry and are integral components of various catalysts. Research on the closely related compound, 4-fluoro-5-nitro-benzene-1,2-diamine, has demonstrated its utility as a precursor in the multi-step synthesis of mutagenic heterocyclic aromatic amines like 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline, which was identified in cooked beef. nih.gov This precedent strongly suggests that this compound could serve as a valuable starting material for a diverse range of N-heterocycles with potential catalytic activities.

The presence of the fluorine and nitro substituents further enhances the potential for creating tailored catalysts. The electron-withdrawing nitro group can influence the electronic properties of the resulting ligand and the coordinated metal center, thereby tuning the catalytic activity. The fluorine atom can be exploited for further synthetic modifications or can impart specific properties such as increased stability or altered solubility to the final catalyst.

Applications in Analytical Chemistry

In the realm of analytical chemistry, the detection and quantification of specific analytes often require derivatization to enhance their detectability. This compound possesses the necessary chemical attributes to serve as an effective derivatizing agent, particularly for the analysis of amino acids and other primary and secondary amines using chromatographic techniques coupled with fluorescence detection.

The principle behind its application as a derivatizing agent lies in the reactivity of the fluorine atom, which is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group. This allows the compound to react with the amino groups of analytes under mild conditions to form a stable, fluorescent derivative. The resulting derivative can then be easily separated and detected with high sensitivity.

This approach is well-established with analogous compounds. For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene are widely used for the derivatization of amino acids prior to their analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.govresearchgate.net The reaction of these reagents with amino acids results in highly fluorescent adducts, enabling their detection at very low concentrations.

The proposed mechanism for the derivatization of an amino acid with this compound would involve the nucleophilic attack of the amino group of the analyte on the carbon atom bearing the fluorine atom, leading to the displacement of the fluoride (B91410) ion and the formation of a new carbon-nitrogen bond. The inherent fluorescence of the resulting nitro-substituted diamino benzene derivative would then be exploited for detection.

The table below summarizes the characteristics of related derivatizing agents, highlighting the potential utility of this compound in this context.

| Derivatizing Agent | Analyte | Detection Method | Reference |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amino Acids | HPLC with Fluorescence Detection | nih.gov |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Amino Acids | HPLC with Fluorescence Detection | researchgate.net |

| (S)-2-(5-fluoro-2,4-dinitrophenylamino)propanamide | Chiral Amino Acids | Reversed-phase HPLC | chemicalbook.comchemicalbook.com |

Given the structural similarities and the proven success of analogous compounds, this compound represents a promising, yet to be fully explored, reagent for the sensitive and selective analysis of primary and secondary amines in various matrices.

Emerging Research Directions and Future Outlook

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 2-fluoro-4-nitrobenzene-1,3-diamine and its derivatives is a primary focus of current research. Traditional synthetic methods often involve harsh reaction conditions and hazardous reagents. To address these limitations, researchers are investigating "green chemistry" approaches. beilstein-journals.org This includes the use of safer solvents and the development of catalytic reactions that reduce waste and energy consumption. beilstein-journals.org The goal is to create atom-economical processes that are both environmentally benign and cost-effective. beilstein-journals.org

Integration with Automation and Flow Chemistry for Synthesis Optimization